tert-butyl (3R,4R)-3-aminooxane-4-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate is a chemical compound that features a tert-butyl group attached to an aminooxane ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl (3R,4R)-3-aminooxane-4-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and scalability. These systems provide a controlled environment for the reaction, minimizing side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can yield primary alcohols as the dominant products .
Scientific Research Applications
tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (3R,4R)-3-aminooxane-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules . The amino and carboxylate groups can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and aminooxane derivatives. Examples include tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is used in the synthesis of lipid-lowering drugs .
Uniqueness
tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo selective chemical transformations and its utility in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-aminooxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-4-5-13-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMGGVPHJVPPE-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCOCC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCOC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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